molecular formula C5H5ClN2O B3040132 1H-Imidazole-1-acetyl chloride CAS No. 160975-66-6

1H-Imidazole-1-acetyl chloride

Cat. No.: B3040132
CAS No.: 160975-66-6
M. Wt: 144.56 g/mol
InChI Key: WXWSIJGGMOVIDP-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetyl chloride is a chemical compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is an important intermediate in organic synthesis and is used in various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-acetyl chloride can be synthesized through the reaction of 1H-imidazole with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{1H-Imidazole} + \text{Acetyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and products, facilitating the reaction.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-imidazole and acetic acid.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Bases: Pyridine, triethylamine

Major Products:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

1H-Imidazole-1-acetyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as the acetylation of proteins and peptides.

    Medicine: Utilized in the development of drugs, particularly those targeting enzymes and receptors that interact with imidazole derivatives.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to modify biomolecules, such as proteins, by acetylating amino groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

    1H-Imidazole-1-carboxylic acid chloride: Similar in structure but contains a carboxylic acid chloride group instead of an acetyl chloride group.

    1H-Imidazole-1-sulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive towards nucleophiles compared to the acetyl chloride group.

Uniqueness: 1H-Imidazole-1-acetyl chloride is unique due to its specific reactivity profile, which makes it suitable for acetylation reactions. Its ability to selectively acetylate nucleophiles without causing extensive side reactions is a key advantage over other similar compounds.

Properties

IUPAC Name

2-imidazol-1-ylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWSIJGGMOVIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306241
Record name 1H-Imidazole-1-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160975-66-6
Record name 1H-Imidazole-1-acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160975-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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